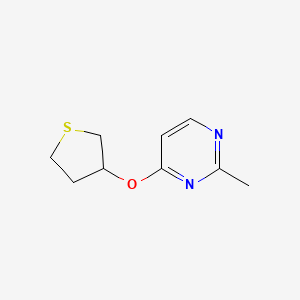

2-甲基-4-(硫环戊-3-氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methyl-4-(thiolan-3-yloxy)pyrimidine” is a chemical compound that falls under the category of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

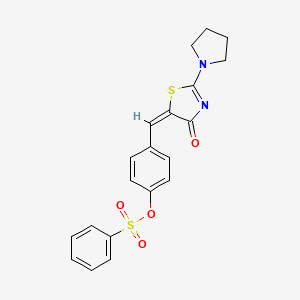

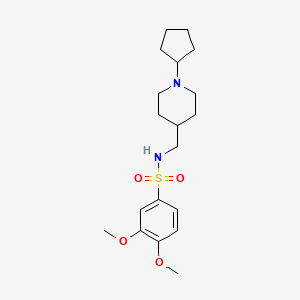

The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a reaction of ketones with nitriles under basic conditions . The reaction shows broad substrate scope and tolerates many important functional groups .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-Methyl-4-(thiolan-3-yloxy)pyrimidine”, can be analyzed using various spectroscopic techniques . These techniques include mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidine derivatives exhibit various chemical reactions. For instance, they have been found to exhibit anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .科学研究应用

tRNA构象研究

- tRNA中的转录后修饰: Kawai等人(1992)讨论了tRNA中嘧啶核苷酸残基的2'-O-甲基化如何影响其构象。该研究强调了某些tRNA物种中嘧啶残基的2-硫代化作用,表明其在RNA分子的结构完整性中起着重要作用(Kawai等人,1992)。

抗病毒特性

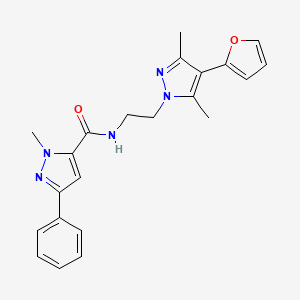

- 人二氢乳清酸脱氢酶(DHODH)的抑制剂: Munier-Lehmann等人(2015)发现了一系列具有显着抗病毒特性的2-(3-烷氧基-1H-吡唑-1-基)嘧啶。研究表明,这些化合物通过抑制DHODH酶而起作用,DHODH酶在从头嘧啶生物合成途径中至关重要(Munier-Lehmann等人,2015)。

非线性光学(NLO)特性

- 硫代嘧啶衍生物的探索: Hussain等人(2020)对各种硫代嘧啶衍生物的NLO特性进行了全面研究。研究重点介绍了它们相当大的NLO特性,表明在光电和高科技应用中具有潜在应用(Hussain等人,2020)。

抗菌活性

- 作为抗菌剂的吡唑并[3,4-d]嘧啶衍生物: El-sayed等人(2017)合成了各种吡唑并[3,4-d]嘧啶衍生物并测试了它们的抗菌活性。他们的研究结果表明,某些化合物对各种细菌和真菌菌株表现出很强的活性(El-sayed等人,2017)。

基因表达控制

- 三链DNA中2′,4′-BNA修饰: Torigoe等人(2001)研究了2′,4′-BNA修饰对嘧啶基序三链DNA的影响。他们发现,这种修饰显着增加了三链形成在生理pH下的结合常数,这意味着其在体内控制基因表达的潜力(Torigoe等人,2001)。

生物化学中的荧光探针

- 生物硫醇和硫酚的荧光探针: Xie等人(2017)使用多样化的嘧啶部分开发了用于生物硫醇和硫酚的原始荧光探针。这些探针被证明在化学和生物背景下都是有效的,包括在活细胞和动物中(Xie等人,2017)。

寡核苷酸中的核苷类似物

- 寡核苷酸的合成和性质: Connolly和Newman(1989)提供了合成硫胸苷衍生物的方法,这些衍生物适合掺入寡核苷酸中。他们的研究有助于理解这些核苷类似物在遗传研究中的化学性质和应用(Connolly & Newman,1989)。

丙型肝炎病毒抑制

- 丙型肝炎病毒复制的有效抑制剂: Clark等人(2005)设计了一种嘧啶核苷,β-d-2'-脱氧-2'-氟-2'-C-甲基胞苷,作为丙型肝炎病毒RNA依赖性RNA聚合酶的抑制剂。该化合物显示出对HCV复制的有效和选择性抑制(Clark等人,2005)。

作用机制

Target of Action

Pyrimidine derivatives, such as 2-Methyl-4-(thiolan-3-yloxy)pyrimidine, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .

Mode of Action

The mode of action of a pyrimidine derivative would depend on its specific structure and the target it interacts with. Generally, these compounds can bind to their targets, altering their function and leading to downstream effects .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

The molecular and cellular effects of a compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Some pyrimidine derivatives have been found to have anti-inflammatory effects .

未来方向

The future directions for “2-Methyl-4-(thiolan-3-yloxy)pyrimidine” and similar compounds involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-methyl-4-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-10-4-2-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJVVTZXEDYCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2978344.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)

![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)

![1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2978352.png)

![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2978354.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

amine](/img/structure/B2978363.png)